molecular formula C5H10ClNO2 B1624905 N-(3-Chloro-2-hydroxypropyl)acetamide CAS No. 3920-11-4

N-(3-Chloro-2-hydroxypropyl)acetamide

Cat. No.: B1624905
CAS No.: 3920-11-4
M. Wt: 151.59 g/mol
InChI Key: XWJZCAOMAPZUFS-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxypropyl)acetamide: is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and an acetamide group attached to a propyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chloro-2-hydroxypropyl)acetamide can be synthesized through the reaction of (S)-(+)-Epichlorohydrin with acetonitrile . The reaction typically involves the following steps:

    Epichlorohydrin: is reacted with in the presence of a base, such as sodium hydroxide, to form the intermediate product.

  • The intermediate product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-2-hydroxypropyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of hydroxy derivatives or amine derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of amines or other reduced compounds.

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison: N-(3-Chloro-2-hydroxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-2-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJZCAOMAPZUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461158
Record name N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-11-4
Record name N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.7 g of acetylchloride are added dropwise to a solution of 39.5 g of 2-phenyl-5-chloromethyloxazolidine in a mixture of 150 ml of chloroform and 16 ml of pyridine at a temperature of -40° C. under agitation. The solution is allowed to warm up to room temperature. After a reaction period of 14 hours, 100 ml of concentrated hydrochloric acid are added. After thoroughly mixing, the aqueous phase is separated and diluted with water to twice its volume and then is saturated with sodium chloride. By extracting the aqueous phase with methylene chloride, drying the methylene-chloride-extract and evaporating the solvent, 19.7 g of N-acetyl-3-chloro-1-aminopropan-2-ol is obtained as an oil which can be used in the following reaction without any purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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